molecular formula C9H9ClO B1338442 2-Chloro-4-ethenyl-1-methoxybenzene CAS No. 80122-42-5

2-Chloro-4-ethenyl-1-methoxybenzene

Cat. No.: B1338442
CAS No.: 80122-42-5
M. Wt: 168.62 g/mol
InChI Key: VEAQVEYNUAWUMC-UHFFFAOYSA-N
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Description

2-Chloro-4-ethenyl-1-methoxybenzene is an organic compound with the molecular formula C9H9ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethenyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethenyl-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-ethenyl-1-methoxybenzene, where chlorine is introduced to the benzene ring in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from benzene derivatives. The process includes steps like Friedel-Crafts alkylation, followed by chlorination and methoxylation reactions. Each step requires specific reagents and conditions to achieve high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3

    Reduction: H2, Pd/C

    Substitution: NaOCH3, NaOEt

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Ethyl derivatives

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

2-Chloro-4-ethenyl-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethenyl-1-methoxybenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system, facilitating the attack of electrophiles on the benzene ring. The presence of the methoxy group enhances the electron density on the ring, making it more reactive towards electrophiles .

Comparison with Similar Compounds

  • Benzene, 1-chloro-4-methoxy-
  • Benzene, 1-ethenyl-4-methoxy-
  • Benzene, 1-ethynyl-4-methoxy-

Comparison: 2-Chloro-4-ethenyl-1-methoxybenzene is unique due to the specific positions of its substituents, which influence its reactivity and applications. Compared to Benzene, 1-chloro-4-methoxy-, the presence of the ethenyl group in this compound introduces additional reactivity, making it suitable for different types of chemical reactions .

Properties

IUPAC Name

2-chloro-4-ethenyl-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-3-7-4-5-9(11-2)8(10)6-7/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAQVEYNUAWUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456860
Record name Benzene, 2-chloro-4-ethenyl-1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80122-42-5
Record name Benzene, 2-chloro-4-ethenyl-1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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